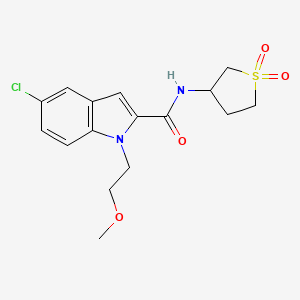
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group, a dioxidotetrahydrothiophenyl moiety, and a methoxyethyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the indole derivative with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using reagents like methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl and methoxyethyl groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups.
1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and dioxidotetrahydrothiophenyl groups.
Uniqueness
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19ClN2O4S |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C16H19ClN2O4S/c1-23-6-5-19-14-3-2-12(17)8-11(14)9-15(19)16(20)18-13-4-7-24(21,22)10-13/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,20) |
InChI Key |
RSNFZGZLWJMTAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11150264.png)
![(5Z)-3-methyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150272.png)
![7-[(4-bromobenzyl)oxy]-6-chloro-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11150277.png)
![5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11150300.png)
![7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150303.png)
![7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11150306.png)
![N-[4-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11150307.png)

![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11150333.png)
![methyl {7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150334.png)
![{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11150338.png)


![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine](/img/structure/B11150349.png)
